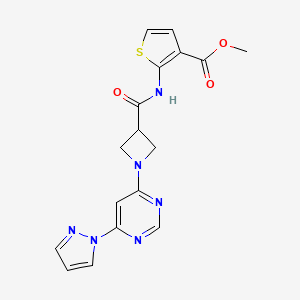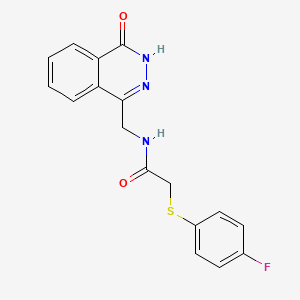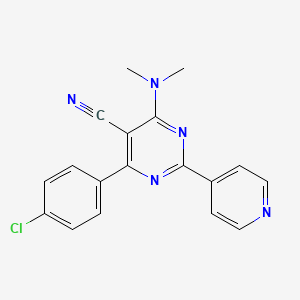
4-(4-Chlorophenyl)-6-(dimethylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)-6-(dimethylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile (4-CPDMAP) is a nitrogen-containing heterocyclic compound with a wide range of applications in the fields of scientific research, medicine, and materials science. It is a derivative of pyridine, a six-membered aromatic ring with an amine group attached to the fourth carbon atom. 4-CPDMAP has been studied extensively for its potential applications in various areas, such as drug discovery, organic synthesis, and organic catalysis.
Aplicaciones Científicas De Investigación
Structural and Spectroscopic Analysis
The chemical compound 4-(4-Chlorophenyl)-6-(dimethylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile has been explored in various research contexts, particularly in studies related to its structural and spectroscopic characteristics. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations have been employed to investigate the molecular structure, spectroscopic properties, Non-Linear Optical (NLO) characteristics, and Natural Bond Orbital (NBO) analyses of derivatives of this compound. These studies aim to understand the electronic interactions and stabilization energies within the molecule, providing insights into its potential biological and corrosion inhibition applications (Wazzan, Al-Qurashi, & Faidallah, 2016).
Antimicrobial Activity
Research has also extended into the synthesis and antimicrobial evaluation of new pyrimidines and condensed pyrimidines derived from 4-(4-Chlorophenyl)-6-(dimethylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile. These compounds have been assessed against a variety of Gram-positive and Gram-negative bacteria, with some showing promising antibacterial properties. This line of investigation highlights the compound's potential in contributing to the development of new antimicrobial agents (Abdelghani, Said, Assy, & Hamid, 2017).
Synthesis and Chemical Reactivity
The compound has also played a crucial role in synthetic chemistry, serving as a precursor or an intermediate in the synthesis of various heterocyclic compounds. Studies have explored its reactivity and the conditions under which it can undergo transformations to yield new chemical entities with potential pharmacological activities. These synthetic pathways are essential for expanding the chemical space of drug-like molecules, providing a foundation for the discovery of novel therapeutic agents (Hassneen & Abdallah, 2003).
Photophysical and Electronic Properties
The photophysical and electronic properties of derivatives of 4-(4-Chlorophenyl)-6-(dimethylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile have been a subject of research, with studies focusing on their absorption, emission, and charge transfer characteristics. These investigations contribute to a deeper understanding of the compound's potential applications in materials science, particularly in the development of optical and electronic devices (Kirgan, Simpson, Moore, Day, Bui, Tanner, & Rillema, 2007).
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-6-(dimethylamino)-2-pyridin-4-ylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5/c1-24(2)18-15(11-20)16(12-3-5-14(19)6-4-12)22-17(23-18)13-7-9-21-10-8-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZRJHRUKDICIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=C1C#N)C2=CC=C(C=C2)Cl)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

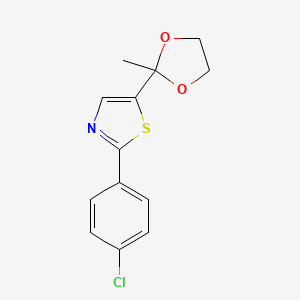


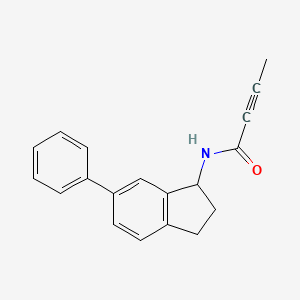
![N-(3,4-dimethoxyphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2871362.png)



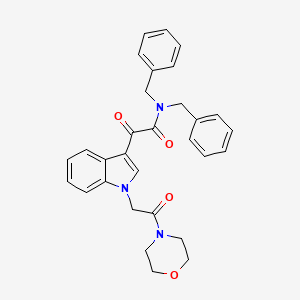
![4-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2871369.png)
![4-(But-2-yn-1-yloxy)pyrido[3,4-d]pyrimidine](/img/structure/B2871370.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide](/img/structure/B2871373.png)
